molecular formula C14H17NO2 B499379 2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol

2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol

Cat. No.: B499379
M. Wt: 231.29g/mol
InChI Key: MUJKBFXRGFRWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol is an organic compound with the molecular formula C14H17NO2. It is characterized by the presence of a furan ring, a phenyl group, and an amino alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol typically involves the reaction of 2-furylmethylamine with 1-phenyl-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Furylmethyl)amino]-2-methyl-1-propanol
  • 2-[(2-Furylmethyl)amino]benzoic acid
  • 4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide

Uniqueness

2-[(furan-2-ylmethyl)amino]-1-phenylpropan-1-ol is unique due to its specific structural features, such as the combination of a furan ring, a phenyl group, and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C14H17NO2/c1-11(15-10-13-8-5-9-17-13)14(16)12-6-3-2-4-7-12/h2-9,11,14-16H,10H2,1H3

InChI Key

MUJKBFXRGFRWQR-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=CO2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=CO2

Origin of Product

United States

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